molecular formula C7H3Cl2F3O B6161036 2,3-dichloro-4-(trifluoromethyl)phenol CAS No. 1806282-28-9

2,3-dichloro-4-(trifluoromethyl)phenol

Cat. No.: B6161036
CAS No.: 1806282-28-9
M. Wt: 231
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-4-(trifluoromethyl)phenol is an organofluorine compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, trifluoromethyl groups are generally introduced into molecules via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a phenol group . The InChI code for this compound is 1S/C7H3Cl2F3O/c8-5-3 (7 (10,11)12)1-2-4 (13)6 (5)9/h1-2,13H .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 231 . The storage temperature is 4 degrees Celsius .

Mechanism of Action

The mechanism of action for 2,3-dichloro-4-(trifluoromethyl)phenol is not available .

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2,3-dichloro-4-(trifluoromethyl)phenol were not found in the search results, it’s known that organofluorine compounds, which include trifluoromethyl groups, have numerous applications in medicines, electronics, agrochemicals, and catalysis . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dichloro-4-(trifluoromethyl)phenol involves the chlorination of 2,3-dihydroxy-4-(trifluoromethyl)benzene using thionyl chloride followed by oxidation of the resulting 2,3-dichloro-4-(trifluoromethyl)phenol using hydrogen peroxide.", "Starting Materials": [ "2,3-dihydroxy-4-(trifluoromethyl)benzene", "Thionyl chloride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydroxy-4-(trifluoromethyl)benzene in thionyl chloride and heat the mixture to reflux.", "Step 2: Allow the reaction mixture to cool and then pour it into ice-cold water.", "Step 3: Extract the product with ether and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2,3-dichloro-4-(trifluoromethyl)phenol.", "Step 5: Dissolve 2,3-dichloro-4-(trifluoromethyl)phenol in a mixture of water and acetic acid.", "Step 6: Add hydrogen peroxide to the solution and stir the mixture at room temperature for several hours.", "Step 7: Extract the product with ether and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2,3-dichloro-4-(trifluoromethyl)phenol." ] }

CAS No.

1806282-28-9

Molecular Formula

C7H3Cl2F3O

Molecular Weight

231

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.